6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIAHPFQWSDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Amidines
The most widely reported method involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives with substituted amidines. For example, the reaction of ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate with 3-(trifluoromethyl)benzylamidine in ethanol under basic conditions yields the target pyrimidinone.
Key Reaction Parameters
- Solvent : Ethanol or dichloromethane (DCM).
- Base : Triethylamine (Et₃N) or pyridine.
- Temperature : 80–110°C for 8–24 hours.
- Yield : 22–94%, depending on substituents and purification methods.
A representative synthesis involves:
Reductive Amination and Subsequent Cyclization
Alternative routes employ reductive amination to introduce the benzyl group. For instance, 2-fluoro-6-(trifluoromethyl)benzylamine is synthesized via catalytic hydrogenation of the corresponding nitrile, followed by carbamate formation and urea coupling.
Critical Steps
- Reduction : Sodium borohydride (NaBH₄) with NiCl₂·6H₂O in methanol at 0–15°C.
- Carbamate Protection : Di-tert-butyl dicarbonate (Boc₂O) in methanol.
- Cyclization : HCl-mediated deprotection and urea formation at 25°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol outperforms DCM in cyclocondensation reactions due to its ability to stabilize intermediates. Yields increase from 27% in DCM to 65% in ethanol for analogous compounds. Elevated temperatures (110°C) reduce reaction times but may promote side reactions like decarboxylation.
Catalytic Systems
Nickel chloride hexahydrate (NiCl₂·6H₂O) enhances reduction efficiency in reductive amination, achieving 94.8% molar yield for intermediates. In contrast, palladium on carbon (Pd/C) is less effective for nitrile reductions.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆) :
¹³C NMR :
LC-MS :
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing pathways may yield 5-substituted pyrimidinones. Using bulky bases like DBU suppresses this by favoring 6-substitution.
Purification Difficulties
Silica gel chromatography with EtOAc/hexane (25–50%) effectively separates regioisomers. Recrystallization from diethyl ether/pentane improves purity to >95%.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, analogs exhibit antimicrobial and anticancer properties. For example, 6-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one shows IC₅₀ = 1.2 µM against Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
3-(4-Trifluoromethylbenzyl)Pyrimidin-4(3H)-one (Compound 6)
- Synthesis: Uses nano-iron catalyst in DMSO, yielding 60% via column chromatography .
- Key Difference: The para-trifluoromethylbenzyl group at position 3 creates distinct electronic effects compared to the meta-substituted target compound.
6-(4-Fluorophenyl)-3-(3-Pyridinylmethyl)Thieno[3,2-d]Pyrimidin-4(3H)-one
- Structure : Replaces the trifluoromethylbenzyl group with a pyridinylmethyl substituent.
- Pharmacological Impact : The pyridine ring introduces basicity, altering solubility and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl group in the target compound .
Fluorophenyl Group Variations
5-Methyl-6-(Trifluoromethyl)Pyrimidin-4(3H)-one (Compound 32)
- Structure : Features a trifluoromethyl group at position 6 instead of 4-fluorophenyl.
- Synthesis: Prepared via reaction of acetyl trifluoroacetate and formamidine hydrochloride in ethanol at 80°C .
3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-Methyl-1H-Pyrazol-4-yl)Benzyl)Oxy)Phenyl)Pyrimidin-4(3H)-one (MIPS1780)
- Structure : Contains a hydroxycyclohexyl group at position 3 and a pyrazole-containing benzyloxy group at position 6.
- Pharmacological Role : Acts as a selective positive allosteric modulator of the M1 muscarinic receptor, highlighting how substituent diversity at position 6 can shift activity toward specific receptor subtypes .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to hydroxylated analogs like MIPS1780 (logP ~1.5), favoring blood-brain barrier penetration .
- Binding Affinity : The meta-trifluoromethylbenzyl group may optimize steric interactions in kinase binding pockets compared to para-substituted analogs .
Biological Activity
The compound 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound's structure is characterized by a pyrimidine backbone substituted with a 4-fluorophenyl group and a trifluoromethyl-benzyl moiety. The presence of these fluorinated groups may enhance its pharmacological properties by influencing lipophilicity and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, the related compound 1-[3-(trifluoromethyl)benzyl]urea showed promising results in preclinical trials, indicating that similar derivatives may possess anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial Properties
The antibacterial activity of fluorinated compounds has been well-documented. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro evaluations have shown that derivatives with such substitutions can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Receptor Modulation : The trifluoromethyl group may interact with specific receptors, enhancing the compound's affinity and efficacy.
- Induction of Apoptosis : Evidence suggests that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells, leading to decreased viability.
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one?
Methodological Answer: Synthesis optimization requires multi-step protocols involving cyclization and substitution reactions. For example:
- Thieno-pyrimidine Core Formation : Cyclization of thiourea derivatives with ketones or aldehydes under reflux conditions in solvents like ethanol or DMF, using catalysts such as ZnCl₂ .
- Substitution Reactions : Introducing the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts .
- Yield Optimization : Control reaction parameters (temperature: 80–100°C, solvent polarity) and employ purification techniques like column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. For example, aromatic protons appear at δ 7.2–8.0 ppm, while the trifluoromethyl group shows distinct ¹⁹F NMR signals .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ peak at m/z ~375) .
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects of the 4-fluorophenyl and trifluoromethyl groups .
Q. What are the primary challenges in characterizing its physicochemical properties?
Methodological Answer:
- Lipophilicity : Measure logP values using reverse-phase HPLC. The trifluoromethyl group increases hydrophobicity, impacting bioavailability .
- Solubility : Assess in DMSO or aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy. Low solubility may require formulation with co-solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- SAR Analysis : Evaluate structural analogs (Table 1) to identify critical functional groups. For example:
- Mechanistic Studies : Use SPR or ITC to quantify binding affinity to targets like kinases or GPCRs .
Q. What strategies are effective in elucidating its mechanism of action in disease models?
Methodological Answer:
- Target Identification : Perform kinome-wide screening or CRISPR-Cas9 gene knockout to identify critical pathways .
- In Vivo Pharmacokinetics : Administer radiolabeled compound in rodent models and track biodistribution via PET/CT imaging .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment in cancer cell lines .
Q. How can computational modeling improve the design of derivatives with enhanced activity?
Methodological Answer:
- Docking Simulations : Model interactions with ATP-binding pockets of kinases (e.g., EGFR or PI3K) using AutoDock Vina .
- QSAR Analysis : Correlate electronic descriptors (e.g., Hammett constants for fluorophenyl groups) with bioactivity .
- MD Simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in cytotoxicity assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
